3-乙基氧杂环丁烷-3-醇

描述

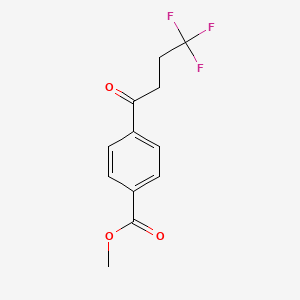

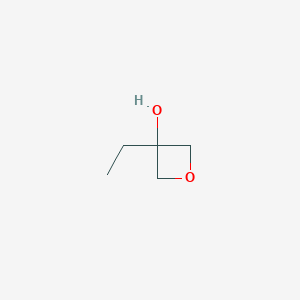

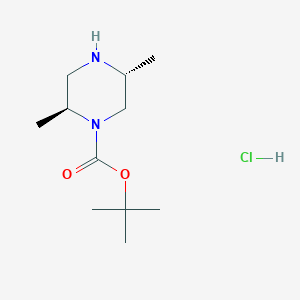

3-Ethyloxetan-3-OL is a chemical compound with the CAS Number: 1416438-41-9 and a linear formula of C5H10O2 .

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Ethyloxetan-3-OL, has been a subject of numerous studies. The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . In an effort to develop a practical synthetic protocol for oxetan-3-ol, better results were obtained in the ring-opening reactions of epichlorohydrin with benzoic acids .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyloxetan-3-OL are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis

3-Ethyloxetan-3-OL has a molecular weight of 102.13 g/mol . It is in liquid form .科学研究应用

有机合成:医药化合物合成砌块

3-乙基氧杂环丁烷-3-醇: 在有机合成中用作多功能合成砌块。其氧杂环丁烷环,一种四元环状醚,以其环张力而闻名,使其成为反应性中间体。 该化合物可用于合成各种药物,其中氧杂环丁烷环被整合到药物分子中以改善其药代动力学性质 .

材料科学:聚合物前体

在材料科学中,3-乙基氧杂环丁烷-3-醇 被探索用作合成新型聚合物的先驱。 氧杂环丁烷环可以进行聚合反应形成聚醚,其在创造具有独特性能(如高弹性和热稳定性)的材料中具有应用 .

药物化学:药物设计与发现

在药物化学中,将像3-乙基氧杂环丁烷-3-醇中那样的氧杂环丁烷环整合到候选药物中是一个当前趋势。 这些环可以增强药物与生物靶标结合的能力,从而可能导致更有效和更有选择性的疗法 .

催化:催化循环中的中间体

3-乙基氧杂环丁烷-3-醇: 可以作为各种催化循环中的中间体。 其反应性可以在催化过程中被利用来构建更大、更复杂的分子,通常具有高度立体化学控制,这对手性化合物的合成至关重要 .

农业化学:农用化学品的合成

在农业化学中,3-乙基氧杂环丁烷-3-醇 用于农用化学品的合成。 氧杂环丁烷环可以作为杀虫剂和除草剂中的结构基序,有助于开发具有改进功效和减少环境影响的新配方 .

绿色化学:可持续的化学工艺

使用3-乙基氧杂环丁烷-3-醇 符合绿色化学的原则。 它有可能参与在温和条件下的反应并形成具有较少有害废物的产物,使其成为开发可持续化学工艺的理想选择 .

作用机制

Target of Action

Oxetanes, the class of compounds to which 3-ethyloxetan-3-ol belongs, are known to be versatile intermediates in organic synthesis . They can be used to create a wide range of chemical structures, suggesting that their targets could be diverse depending on the specific context of their use.

Mode of Action

The mode of action of 3-Ethyloxetan-3-OL involves its reactivity as an oxetane. Oxetanes are three-membered cyclic ethers that can undergo ring-opening reactions under certain conditions . This property allows 3-Ethyloxetan-3-OL to interact with other molecules and form new compounds, altering the chemical environment in which it is present.

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Ethyloxetan-3-OL’s action would depend on the specific context of its use, including the other compounds present and the conditions under which the reaction takes place. As an oxetane, 3-Ethyloxetan-3-OL can undergo ring-opening reactions to form new compounds, which could have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Ethyloxetan-3-OL can be influenced by various environmental factors. For instance, the compound’s reactivity as an oxetane is dependent on conditions such as temperature and the presence of certain catalysts . Additionally, factors such as pH and the presence of other compounds can also affect its stability and reactivity.

安全和危害

未来方向

属性

IUPAC Name |

3-ethyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMKEGFTNLFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)